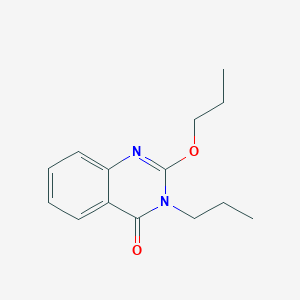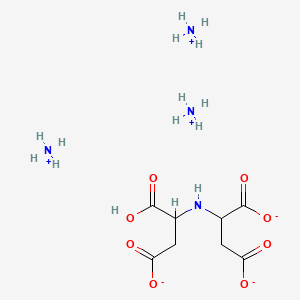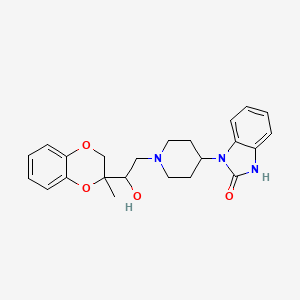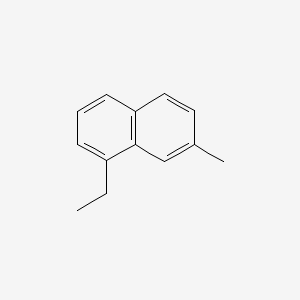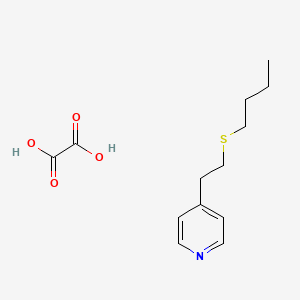
4-(2-butylsulfanylethyl)pyridine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butylsulfanylethyl)pyridin; Oxalsäure ist eine Verbindung, die die strukturellen Merkmale von Pyridin und Oxalsäure kombiniert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Butylsulfanylethyl)pyridin beinhaltet typischerweise die Reaktion von 4-(2-Bromethyl)pyridin mit Butylthiol in Gegenwart einer Base, um 4-(2-Butylsulfanylethyl)pyridin zu bilden. Diese Zwischenverbindung wird dann mit Oxalsäure umgesetzt, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(2-Butylsulfanylethyl)pyridin; Oxalsäure kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butylsulfanylethyl)pyridine typically involves the reaction of 4-(2-bromoethyl)pyridine with butylthiol in the presence of a base to form 4-(2-butylsulfanylethyl)pyridine. This intermediate is then reacted with oxalic acid to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(2-butylsulfanylethyl)pyridine;oxalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-Butylsulfanylethyl)pyridin; Oxalsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Butylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Pyridinring kann unter bestimmten Bedingungen reduziert werden, um Piperidinderivate zu bilden.
Substitution: Die Butylsulfanyl-Gruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Piperidinderivate.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
4-(2-Butylsulfanylethyl)pyridin; Oxalsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten, untersucht.
Industrie: Wird bei der Entwicklung von Materialien mit spezifischen optischen und elektronischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Butylsulfanylethyl)pyridin; Oxalsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktive Stellen oder allosterische Stellen binden und die Aktivität der Zielmoleküle modulieren. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.
Wissenschaftliche Forschungsanwendungen
4-(2-butylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-(2-butylsulfanylethyl)pyridine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Butylsulfanylethyl)pyridin
- Pyridin-2-carbonsäure
- 2-Butylsulfanyl-4-methylpyridin
Einzigartigkeit
4-(2-Butylsulfanylethyl)pyridin; Oxalsäure ist aufgrund des Vorhandenseins sowohl der Butylsulfanyl-Gruppe als auch der Oxalsäure-Einheit einzigartig. Diese Kombination verleiht ihr besondere chemische und physikalische Eigenschaften, wodurch sie für spezifische Anwendungen geeignet ist, die ähnliche Verbindungen möglicherweise nicht erfüllen können.
Eigenschaften
CAS-Nummer |
134480-50-5 |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
4-(2-butylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8H,2-3,6,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JPUBXSMBWWPRPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



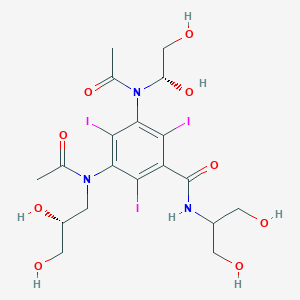
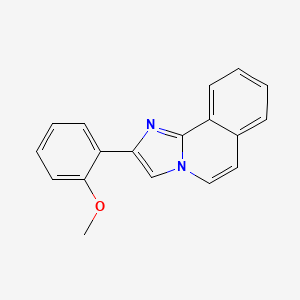


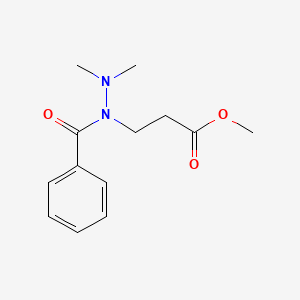
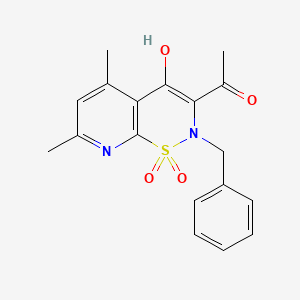
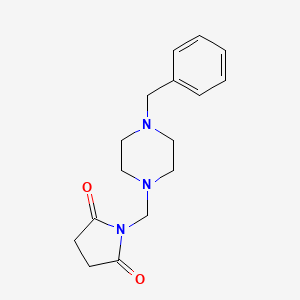
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

